4-[(BUTYLSULFONYL)AMINO]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
Overview
Description
4-[(Butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is an organic compound with the molecular formula C16H24N2O4S It is characterized by the presence of a benzamide core, a butylsulfonyl group, and a tetrahydro-2-furanylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(BUTYLSULFONYL)AMINO]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation using butylsulfonyl chloride and a base like triethylamine.
Attachment of the Tetrahydro-2-furanylmethyl Group: The final step involves the reaction of the intermediate with tetrahydro-2-furanylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(Butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-[(Butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[(BUTYLSULFONYL)AMINO]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but lacks the butylsulfonyl group.
4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Contains an ethoxy group instead of the butylsulfonyl group.
4-Methoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Contains a methoxy group instead of the butylsulfonyl group.
Uniqueness
4-[(Butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(butylsulfonylamino)-N-(oxolan-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-11-23(20,21)18-14-8-6-13(7-9-14)16(19)17-12-15-5-4-10-22-15/h6-9,15,18H,2-5,10-12H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNVYIHTKXPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.